molecular formula C9H11N3 B7902896 (2-Methylindazol-3-yl)methanamine

(2-Methylindazol-3-yl)methanamine

Cat. No.: B7902896
M. Wt: 161.20 g/mol
InChI Key: LKNALIMAKLEYDE-UHFFFAOYSA-N
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Description

(2-Methylindazol-3-yl)methanamine is a chemical compound with the molecular formula C9H11N3. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methanamine group attached to the 2-methyl-2H-indazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylindazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the indazole core. The methanamine group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Methylindazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole derivatives .

Scientific Research Applications

(2-Methylindazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylindazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-2H-indazol-5-yl)methanamine
  • (2-methyl-2H-indazol-4-yl)methanamine
  • (2-methyl-2H-indazol-6-yl)methanamine

Uniqueness

(2-Methylindazol-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other similar compounds, it may exhibit different binding affinities to molecular targets, leading to distinct pharmacological profiles .

Properties

IUPAC Name

(2-methylindazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNALIMAKLEYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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